3-(3-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
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Description
3-(3-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H14FN3O5 and its molecular weight is 419.368. The purity is usually 95%.
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Scientific Research Applications
Solid-Phase Synthesis and Chemical Properties
- Solid-phase synthesis techniques have been developed for creating benzodiazepinones, which are structurally related to 3-(3-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, demonstrating the versatility of fluoro and nitro substituents in medicinal chemistry and synthetic methodology (Jung Lee et al., 1999).
- Research on fluorobenzamides has shown their high affinity to σ receptors, indicating their potential as ligands for PET imaging, which could be relevant for neurological studies and diagnostics (C. Shiue et al., 1997).
Biological Activity and Drug Design
- Certain fluorine-containing compounds, akin to the fluoro component in this compound, have been utilized in the development of serotonin receptor antagonists, showcasing the importance of fluorine in enhancing drug-receptor interactions and pharmacokinetics (L. Lang et al., 1999).
- Coumarin-3-carboxamide derivatives, bearing structural similarities to the benzofuran carboxamide motif, have shown significant potential in inhibiting the growth of cancer cells, indicating the utility of such frameworks in anticancer drug development (Weerachai Phutdhawong et al., 2021).
Materials Science and Functional Applications
- The study of benzamide and benzofuran derivatives extends into materials science, where their structural and electronic properties can influence the development of novel materials with specific optical and electronic functions, as evidenced by research on fluorogenic active-site titrants for enzymes and spectroscopic studies of benzamide derivatives (D. C. Livingston et al., 1981; M. Brozis et al., 1999).
Properties
IUPAC Name |
3-[(3-fluorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O5/c23-14-5-3-4-13(12-14)21(27)25-19-17-6-1-2-7-18(17)31-20(19)22(28)24-15-8-10-16(11-9-15)26(29)30/h1-12H,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPFSPLTPVOKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.